molecular formula C28H34N4O4 B3723355 N,N'-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide

N,N'-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide

Cat. No.: B3723355
M. Wt: 490.6 g/mol
InChI Key: IAEUKWVPCJCUMS-CZYCKNNWSA-N
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Description

N,N’-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes hydroxy, prop-2-enylphenyl, and methylideneamino groups attached to an octanediamide backbone.

Properties

IUPAC Name

N,N'-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-3-11-21-13-9-15-23(27(21)35)19-29-31-25(33)17-7-5-6-8-18-26(34)32-30-20-24-16-10-14-22(12-4-2)28(24)36/h3-4,9-10,13-16,19-20,35-36H,1-2,5-8,11-12,17-18H2,(H,31,33)(H,32,34)/b29-19+,30-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEUKWVPCJCUMS-CZYCKNNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=CC(=C2O)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide typically involves a multi-step process. One common method is the condensation reaction between 2-hydroxy-3-prop-2-enylbenzaldehyde and octanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the imine groups can produce primary or secondary amines.

Scientific Research Applications

N,N’-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can bind to metal ions and form stable complexes, which can then participate in various catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide is unique due to its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide
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N,N'-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide

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